BenchChemオンラインストアへようこそ!

z-n-epsilon-Boc-l-lysine dicyclohexylammonium salt

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivatives

Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt (CAS 2212-76-2; synonyms: Z-Lys(Boc)-OH·DCHA, Nα-Z-Nε-Boc-L-lysine DCHA salt) is an orthogonally di-protected L-lysine derivative in which the α-amino group bears a benzyloxycarbonyl (Z) protecting group and the ε-amino group bears a tert-butyloxycarbonyl (Boc) protecting group, supplied as a crystalline dicyclohexylammonium (DCHA) salt. It is a key building block for solution-phase and solid-phase peptide synthesis, offering a specific orthogonal deprotection logic: the Z group is removable by catalytic hydrogenolysis or HBr/AcOH, while the Boc group is cleaved under acidic conditions (e.g., TFA), enabling sequential, chemo-selective deprotection during stepwise chain assembly.

Molecular Formula C31H51N3O6
Molecular Weight 561.8 g/mol
Cat. No. B13694607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-n-epsilon-Boc-l-lysine dicyclohexylammonium salt
Molecular FormulaC31H51N3O6
Molecular Weight561.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2
InChIKeyVTDLJMATIHSOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-N-epsilon-Boc-L-lysine Dicyclohexylammonium Salt: Core Identity and Procurement-Relevant Characteristics


Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt (CAS 2212-76-2; synonyms: Z-Lys(Boc)-OH·DCHA, Nα-Z-Nε-Boc-L-lysine DCHA salt) is an orthogonally di-protected L-lysine derivative in which the α-amino group bears a benzyloxycarbonyl (Z) protecting group and the ε-amino group bears a tert-butyloxycarbonyl (Boc) protecting group, supplied as a crystalline dicyclohexylammonium (DCHA) salt . It is a key building block for solution-phase and solid-phase peptide synthesis, offering a specific orthogonal deprotection logic: the Z group is removable by catalytic hydrogenolysis or HBr/AcOH, while the Boc group is cleaved under acidic conditions (e.g., TFA), enabling sequential, chemo-selective deprotection during stepwise chain assembly . The DCHA counterion confers enhanced crystallinity and handling properties relative to the free acid form, making this salt the preferred physical form for procurement in both research and industrial peptide production settings .

Why Z-N-epsilon-Boc-L-lysine Dicyclohexylammonium Salt Cannot Be Replaced by Generic Lysine Building Blocks in Peptide Synthesis Workflows


Superficially similar protected lysine derivatives—such as Boc-Lys(Z)-OH DCHA (reversed regiochemistry), Fmoc-Lys(Boc)-OH (different Nα protection strategy), or Z-Lys(Boc)-OH free acid (non-salt form)—are not functionally interchangeable with Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt. The orthogonal deprotection logic (Z-labile to hydrogenolysis; Boc-labile to acid) is regiochemically fixed: swapping the Z and Boc positions between α- and ε-nitrogens fundamentally alters the sequence of deprotection steps and may be incompatible with established synthetic protocols, particularly in solution-phase peptide synthesis where Nα must be unmasked first for chain elongation . The DCHA salt form delivers distinct physicochemical advantages—higher melting point, superior crystallinity, and enhanced solubility in organic solvents—compared to the free acid, which is often an oil or low-melting amorphous solid with poorer handling characteristics . Furthermore, the Z/Boc orthogonal pair enables compatibility with liquid-phase industrial peptide manufacturing methods that rely on cost-efficient, scalable Z/Boc protection strategies distinct from Fmoc-based SPPS, making direct substitution without re-engineering the entire synthetic route infeasible [1].

Quantitative Differentiation Evidence for Z-N-epsilon-Boc-L-lysine Dicyclohexylammonium Salt vs. Closest Analogs


Thermal Stability and Crystallinity: DCHA Salt vs. Free Acid Form

The dicyclohexylammonium salt form of Z-Lys(Boc)-OH exhibits markedly higher melting point and superior crystallinity compared to the free acid form, directly impacting handling, storage stability, and purity during peptide synthesis workflows. The DCHA salt (CAS 2212-76-2) has a melting point of 154–157 °C as a fine white crystalline powder, whereas the corresponding free acid Z-Lys(Boc)-OH (CAS 2389-60-8) melts at 50–64 °C and is prone to decomposition at elevated temperatures [1]. This 90–105 °C elevation in melting point translates to a crystalline solid that is non-hygroscopic, easier to weigh accurately, and less susceptible to degradation during ambient-temperature shipping and storage, reducing procurement risk and experimental variability .

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivatives

Crystallinity Advantage Over Regioisomeric Boc-Lys(Z)-OH DCHA Salt

The Z-Lys(Boc)-OH DCHA salt (Z on Nα, Boc on Nε) exhibits a melting point approximately 40 °C higher than its regioisomeric counterpart Boc-Lys(Z)-OH DCHA salt (Boc on Nα, Z on Nε; CAS 16948-04-2), reflecting superior crystalline lattice stability. The target compound melts at 154–156 °C , while Boc-Lys(Z)-OH DCHA melts at 114–116 °C . The higher melting point correlates with enhanced resistance to thermal degradation during prolonged coupling reactions and improved physical stability during long-term storage at 2–8 °C. Additionally, the target compound is specified with ignition residue ≤0.05% by vendors, indicating low inorganic impurity burden that is critical for sensitive peptide coupling steps .

Solid-Phase Peptide Synthesis Boc Chemistry Amino Acid Derivatives

Orthogonal Deprotection Regiochemistry Enabling Solution-Phase Z-First Sequential Synthesis

The regiochemistry of Z-Lys(Boc)-OH DCHA—with the hydrogenolysis-labile Z group on Nα and the acid-labile Boc group on Nε—is specifically engineered for solution-phase peptide synthesis strategies in which the Nα-amino group must be deprotected first to permit N→C chain elongation, while the ε-side chain remains protected throughout multiple coupling cycles . In contrast, the regioisomer Boc-Lys(Z)-OH DCHA places the acid-labile Boc on Nα and the hydrogenolysis-labile Z on Nε, which is compatible with Boc SPPS but incompatible with Z-first solution-phase workflows without additional protecting group manipulation . This regiochemical distinction is not a matter of preference but of synthetic route compatibility: the Z/Boc configuration on Nα/Nε directly dictates which deprotection reagent can be used at each step and determines the overall synthetic strategy feasibility [1].

Solution-Phase Peptide Synthesis Orthogonal Protection Lysine Derivatives

Industrial Track Record in Peptide Drug Manufacturing vs. Fmoc-Based Analogs

Z-Lys(Boc)-OH (and its DCHA salt) has a documented track record in the industrial-scale production of well-established peptide drugs, as reported by Wiejak et al. (1999), where it is contrasted with Fmoc-Lys(Boc)-OH, which is primarily used in laboratory-scale synthesis [1]. The Z/Boc protection strategy offers distinct cost advantages in liquid-phase peptide synthesis (LPPS): the Z and Boc protecting groups are compatible with solvent recycling and large-batch processing, whereas Fmoc-based SPPS typically requires more expensive Fmoc-amino acid building blocks and generates higher solvent waste per unit mass of peptide produced [2]. Additionally, Z-Lys(Boc)-OH DCHA has been specifically employed in the synthesis of dimeric dipeptide nerve growth factor (NGF) mimetics such as GK-2, a potential neuroprotective agent, using Z/Boc protection strategies with azide-mediated coupling—a synthetic route for which Fmoc-Lys(Boc)-OH is not directly substitutable without extensive re-optimization [3].

Industrial Peptide Manufacturing Process Chemistry Z/Boc Strategy

DCHA Salt Solubility and Handling Advantage in Organic Solvents for Peptide Coupling

The dicyclohexylammonium counterion in Z-Lys(Boc)-OH DCHA significantly enhances solubility in polar organic solvents commonly used in peptide coupling reactions (DMF, DCM, ethyl acetate) compared to the free acid form, which exhibits limited solubility and may require additional solubilization steps . Bachem's standard protocol for DCHA salt utilization confirms that the salt form is preferred when the free amino acid is not available in crystalline form or is unstable—conditions that apply directly to Z-Lys(Boc)-OH free acid, which has a low melting point (50–64 °C) and limited shelf stability . The DCHA salt can be readily converted to the free acid in situ using 10% phosphoric acid in ethyl acetate at low temperature when the native carboxylic acid functionality is required, providing flexible usage options without permanently committing to the salt form . Typical solubility of the DCHA salt in DMSO is specified at 10 mM for related Boc-Lys(Z)-OH DCHA, and the salt form enables dissolution in DMF at concentrations sufficient for standard coupling protocols (0.1–0.5 M) [1].

Peptide Coupling Solubility Enhancement Protected Amino Acids

Proven Application in Bioactive Peptide Synthesis: Thymosin Fragment and Peptidyl Thrombin Inhibitor Production

Z-Lys(Boc)-OH DCHA and its regioisomer Boc-Lys(Z)-OH DCHA have both been employed in the synthesis of biologically relevant peptides; however, Z-Lys(Boc)-OH DCHA is specifically associated with the Z/Boc orthogonal protection strategy used in the synthesis of dimeric dipeptide NGF mimetics (GK-2, GK-6) that demonstrated measurable neuroprotective activity—reducing cerebral infarction volume by 25% in a rat stroke model at doses of 0.05–5 mg/kg i.p. [1][2]. While Boc-Lys(Z)-OH DCHA is cited in thymosin β4, βg, and β6 fragment synthesis and as a reagent for peptidyl thrombin inhibitor production [3], its application space is tied to Boc SPPS, whereas Z-Lys(Boc)-OH DCHA is the building block of choice for solution-phase Z/Boc strategies that have delivered pharmacologically active peptide candidates with in vivo proof-of-concept data [2].

Bioactive Peptides Thymosin Synthesis Peptidyl Thrombin Inhibitors

Optimal Procurement Scenarios for Z-N-epsilon-Boc-L-lysine Dicyclohexylammonium Salt Based on Verified Differentiation Evidence


Industrial-Scale Solution-Phase Peptide Drug Manufacturing Using Z/Boc Orthogonal Strategy

Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt is the building block of choice for liquid-phase peptide synthesis (LPPS) campaigns that employ the Z/Boc orthogonal protection strategy. As documented by Wiejak et al. (1999), ZLys(Boc) is exploited in the industrial production of well-established peptide drugs, where the cost advantages of LPPS—solvent recycling, lower reagent costs, and scalability—are critical [1]. The DCHA salt form ensures consistent crystalline quality across multi-kilogram batches, with melting point specification (154–156 °C) serving as a rapid identity and purity check during incoming quality control . Procurement teams should prioritize this compound when scaling peptide synthesis from laboratory to pilot plant, as the Z/Boc regiochemistry is non-negotiable for established solution-phase protocols and cannot be met by Fmoc- or Boc-only lysine building blocks.

Synthesis of Dimeric Dipeptide Neurotrophin Mimetics and Neuroprotective Peptide Candidates

Research groups developing NGF or BDNF mimetic peptides should specify Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt for synthetic routes based on the Z/Boc orthogonal protection strategy with azide-mediated coupling. The compound has been used successfully in the synthesis of GK-2, a dimeric dipeptide NGF mimetic that demonstrated 25% reduction in cerebral infarction volume in rat MCAO stroke models and activated TrkA receptors at 10⁻⁵–10⁻⁹ M in HT-22 cells [1]. The Z/Boc strategy enables selective Nα deprotection via hydrogenolysis while maintaining ε-Boc protection throughout chain assembly, a synthetic logic that cannot be replicated using Fmoc-Lys(Boc)-OH without complete route re-design .

Academic and CRO Peptide Core Facilities Requiring High-Purity Crystalline Lysine Building Blocks

Core facilities and contract research organizations (CROs) that perform custom peptide synthesis for diverse clients benefit from the consistent physicochemical properties of Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt. The compound is supplied at ≥98% purity by HPLC with tight melting point specification (154–157 °C) and optical rotation specification ([α]20/D +8.2±1°, c=1% in ethanol) [1], providing multiple orthogonal quality metrics for batch acceptance. The DCHA salt's crystalline nature eliminates the variability associated with free acid forms (mp 50–64 °C, often an oil) and ensures reproducible weighing and coupling stoichiometry across multiple synthesis campaigns . This reliability makes it the preferred procurement choice for facilities that cannot afford batch-to-batch variability in protected amino acid building blocks.

Process Development for Peptidomimetic and Modified Peptide Therapeutics

Process chemistry teams developing scalable routes to peptidomimetics, peptide-drug conjugates, or modified peptides requiring orthogonal lysine side-chain manipulation should evaluate Z-N-epsilon-Boc-L-lysine dicyclohexylammonium salt as a key intermediate. The orthogonal Z (hydrogenolysis-labile) and Boc (acid-labile) protecting groups enable sequential, chemoselective deprotection without cross-reactivity—a critical requirement when additional functional groups (e.g., allyl esters, Alloc groups, or base-sensitive moieties) are present in the target molecule [1]. The Bachem protocol for liberating the free acid from the DCHA salt using 10% H₃PO₄ at low temperature provides a well-characterized pathway when the carboxylic acid must be unmasked for coupling , offering process chemists flexibility without compromising the orthogonal protection integrity.

Quote Request

Request a Quote for z-n-epsilon-Boc-l-lysine dicyclohexylammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.